Core Synthesis Pathway: C.I. 15860 Disodium Salt
Core Synthesis Pathway: C.I. 15860 Disodium Salt
An in-depth technical guide on the synthesis of C.I. 15860 disodium salt, a significant monoazo pigment, is detailed below for researchers, scientists, and professionals in drug development. This guide outlines the core synthesis pathway, experimental protocols, and relevant chemical data.
The synthesis of C.I. 15860 disodium salt is a two-step process characteristic of azo dye production. The pathway involves the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.
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Diazotization of 2-Amino-1-naphthalenesulfonic acid (Tobias acid): The synthesis begins with the conversion of Tobias acid into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature to ensure the stability of the diazonium salt.[1]
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Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol. This electrophilic substitution reaction occurs at the activated position of the 2-naphthol, usually in an alkaline medium which facilitates the reaction by converting the naphthol into the more reactive naphthoxide ion.
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Salt Formation: The final step is the formation of the disodium salt of the resulting azo compound. This is typically achieved by controlling the pH of the reaction mixture with a sodium base, such as sodium hydroxide, leading to the precipitation of the pigment.
Quantitative Data
While specific quantitative data for the industrial production of C.I. 15860 disodium salt is often proprietary, the following table summarizes typical parameters based on laboratory-scale synthesis of similar azo pigments.
| Parameter | Value | Notes |
| Starting Materials | ||
| 2-Amino-1-naphthalenesulfonic acid (Tobias acid) | 1 molar equivalent | The primary aromatic amine. |
| Sodium Nitrite | 1-1.1 molar equivalents | Used to form nitrous acid for diazotization. A slight excess is common to ensure complete reaction. |
| Hydrochloric Acid | 2.5-3 molar equivalents | Provides the acidic medium for diazotization and forms the diazonium chloride salt. |
| 2-Naphthol | 1 molar equivalent | The coupling component. |
| Sodium Hydroxide | As required to maintain alkaline pH | Used to dissolve the 2-naphthol and to control the pH during coupling and for the final salt formation. |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1] |
| Coupling Temperature | 5-10 °C | The coupling reaction is also typically carried out at low temperatures. |
| Coupling pH | 9-11 | An alkaline pH is necessary for the activation of the 2-naphthol coupling component. |
| Yield and Purity | ||
| Theoretical Yield | Dependent on scale | Calculated based on the stoichiometry of the reaction. |
| Actual Yield | Typically >90% | Azo coupling reactions are generally high-yielding. |
| Purity | >95% | The purity of the final pigment can be influenced by side reactions and the effectiveness of the washing and drying steps. |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of C.I. 15860 disodium salt.
Diazotization of 2-Amino-1-naphthalenesulfonic acid
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Materials:
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2-Amino-1-naphthalenesulfonic acid (Tobias acid)
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Concentrated Hydrochloric Acid
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Sodium Nitrite
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Distilled Water
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Ice
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Procedure:
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In a beaker, prepare a solution of 2-amino-1-naphthalenesulfonic acid in distilled water and concentrated hydrochloric acid.
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Cool the mixture to 0-5 °C in an ice bath with constant stirring.
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Separately, prepare a solution of sodium nitrite in distilled water.
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Slowly add the sodium nitrite solution to the cooled amine solution, ensuring the temperature does not rise above 5 °C.
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Continue stirring for 15-30 minutes after the addition is complete to ensure the diazotization is finished. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Azo Coupling with 2-Naphthol
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Materials:
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2-Naphthol
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Sodium Hydroxide
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Distilled Water
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The diazonium salt solution prepared in the previous step.
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Procedure:
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In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
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Cool this solution to 5-10 °C in an ice bath.
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Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
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Maintain the temperature below 10 °C and the pH in the alkaline range (9-11) by adding sodium hydroxide solution as needed.
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A colored precipitate of the azo dye will form immediately.
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Continue stirring the mixture for 1-2 hours to ensure the coupling reaction is complete.
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Isolation and Purification of C.I. 15860 Disodium Salt
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Materials:
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The reaction mixture from the coupling step.
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Sodium Chloride (optional, for salting out)
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Distilled Water
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Ethanol
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Procedure:
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The precipitated pigment is collected by filtration.
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Wash the filter cake with a dilute sodium chloride solution to remove impurities, followed by washing with cold distilled water until the washings are neutral.
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Further washing with ethanol can be performed to remove any unreacted organic starting materials.
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Dry the purified pigment in an oven at a controlled temperature (e.g., 60-80 °C) to obtain a fine powder.
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Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Chemical synthesis pathway of C.I. 15860 disodium salt.
Caption: General experimental workflow for the synthesis of C.I. 15860 disodium salt.
